molecular formula C10H13NO2S B14836485 3-Hydroxy-N,N-dimethyl-4-(methylthio)benzamide

3-Hydroxy-N,N-dimethyl-4-(methylthio)benzamide

Cat. No.: B14836485
M. Wt: 211.28 g/mol
InChI Key: YNHKKFDNSFGGPE-UHFFFAOYSA-N
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Description

3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide is an organic compound with the molecular formula C10H13NO2S It is a derivative of benzamide, characterized by the presence of a hydroxy group, a dimethylamino group, and a methylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(methylsulfanyl)benzoic acid.

    Amidation: The carboxylic acid group of 4-(methylsulfanyl)benzoic acid is converted to an amide group through a reaction with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Hydroxylation: The final step involves the introduction of a hydroxy group at the meta position relative to the amide group. This can be achieved through electrophilic aromatic substitution using a suitable hydroxylating agent.

Industrial Production Methods

In an industrial setting, the production of 3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Ethers, esters.

Scientific Research Applications

3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme-substrate interactions and other biochemical processes.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the dimethylamino group can participate in electrostatic interactions. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-N,N-dimethylbenzamide: Lacks the methylsulfanyl group, which may affect its lipophilicity and biological activity.

    3-Hydroxy-N,N-diethyl-4-(methylsulfanyl)benzamide: Similar structure but with diethylamino group instead of dimethylamino group, which may influence its steric and electronic properties.

    3-Hydroxy-N,N-dimethyl-4-(ethylsulfanyl)benzamide: Similar structure but with ethylsulfanyl group, which may affect its reactivity and biological interactions.

Uniqueness

3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hydroxy, dimethylamino, and methylsulfanyl groups allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

3-hydroxy-N,N-dimethyl-4-methylsulfanylbenzamide

InChI

InChI=1S/C10H13NO2S/c1-11(2)10(13)7-4-5-9(14-3)8(12)6-7/h4-6,12H,1-3H3

InChI Key

YNHKKFDNSFGGPE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)SC)O

Origin of Product

United States

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